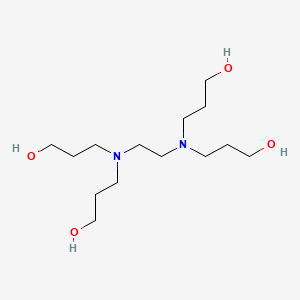

3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)” is a chemical compound with the CAS Number: 5261-23-4 . It has a molecular weight of 292.42 and its molecular formula is C14H32N2O4 . The IUPAC name for this compound is 3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol .

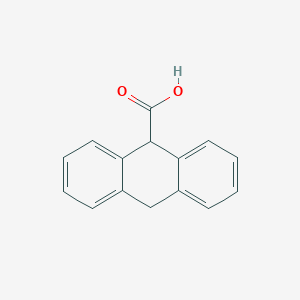

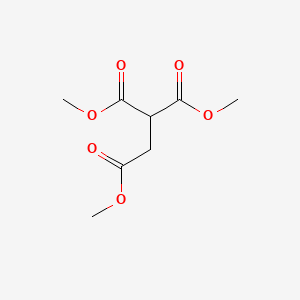

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2 . The Canonical SMILES representation is C(CN(CCCO)CCN(CCCO)CCCO)CO .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or lump or liquid . It has a molecular weight of 292.41 g/mol . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 15 rotatable bonds . The exact mass of the compound is 292.23620751 g/mol .科学的研究の応用

Solvent Extraction Applications : The compound has been utilized in the design and synthesis of novel ligands for the extraction of Th(IV) from nitric acid solutions. A study demonstrated that a ligand containing eight nitrogen atoms and six oxygen atoms, which includes the ethane-1,2-diylbis(azanetriyl) moiety, exhibited higher extraction efficiency for Th(IV) compared to U(VI) across a range of HNO3 concentrations (Li et al., 2017).

Coordination Compounds and Luminescence : Research involving nitrogen-containing polycarboxylates, which include ethane-1,2-diylbis(oxy) structures, led to the synthesis of several coordination compounds. These compounds displayed distinctive structural and luminescence properties, as well as forming various supramolecular architectures (Jia et al., 2011).

Ring Transformation Studies : The compound has been studied in the context of ring transformation reactions, specifically in the Co(OAc)2-catalyzed reaction of cyclic N-aryl-azadiperoxides with α,ω-dithiols. This includes ethane-1,2-dithiols, leading to the formation of 3-aryl-1,5,3-dithiazacyclanes (Makhmudiyarova et al., 2021).

Catalysis in Organic Reactions : Ethane-1,2-diylbis(aminomethylene) and its derivatives have been investigated for their roles in catalyzing organic reactions. One study focused on the Nickel(II) complex of a condensation product of ethane-1,2-diylbis(aminomethylene) and its application in catalysis (König et al., 1998).

Synthesis of Polydentate Ligands : The compound has been used in the synthesis of a range of polydentate ligands, which have applications in forming coordination complexes with various metals. This research can contribute to the understanding of metal-ligand interactions and the design of new metal complexes (Levason et al., 1976).

Safety And Hazards

特性

IUPAC Name |

3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAJHYSVXOYBCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCCO)CCN(CCCO)CCCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318290 |

Source

|

| Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) | |

CAS RN |

5261-23-4 |

Source

|

| Record name | 5261-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)